molecular formula C10H18OS B12934657 Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12934657
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-NRPADANISA-N
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Description

Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound featuring a mercaptomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.

    Functional Group Introduction: Introduction of the mercaptomethyl group and the hydroxyl group is achieved through specific reactions such as thiol-ene reactions and hydroxylation.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize efficiency and yield.

    Purification Processes: Employing purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Solvents: Solvents like dichloromethane, ethanol, and water are frequently employed in these reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways Involved: It may modulate biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2S,4S)-1-(hydroxymethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
  • Rel-(1R,2S,4S)-1-(aminomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Uniqueness

Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

(1R,2S,4S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m0/s1

InChI Key

PYQMNINTTPIRIT-NRPADANISA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1([C@H](C2)O)CS)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C

Origin of Product

United States

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